2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide
Description
The compound 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide features a pyrazolo[4,3-d]pyrimidine core substituted with ethyl and 4-fluorobenzyl groups at positions 2 and 6, respectively. This scaffold is structurally analogous to kinase inhibitors, where the pyrazolo-pyrimidine system acts as a ATP-binding pocket competitor .
Properties
IUPAC Name |
2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O3/c1-2-27-12-18-20(26-27)21(31)29(11-14-3-5-15(23)6-4-14)22(32)28(18)13-19(30)25-17-9-7-16(24)8-10-17/h3-10,12H,2,11,13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWKWJHKZCVWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the ethyl and fluorophenyl groups. Common reagents used in these reactions include ethyl iodide, 4-fluorobenzyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorophenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a range of functionalized analogs.
Scientific Research Applications
2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound’s unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Analog: 2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide
- Key Differences :
- Position 6 Substituent : Phenethyl vs. 4-fluorobenzyl in the target compound.
- Acetamide Group : Attached to 4-fluorobenzyl vs. 4-fluorophenyl in the target.
- Impact: The 4-fluorophenyl group in the target may enhance π-π stacking with aromatic residues in enzymes compared to the benzyl group .
Fluorophenyl-Containing Pyrimidine Derivatives
- Example: N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (): Structural Variance: Chromene ring fused to pyrazolo[3,4-d]pyrimidine.
Acetamide-Modified Pyrimidines
- Example: 2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide (): Key Features: Dimethoxyphenyl and fluorophenyl groups on pyrimidine. Comparison:
- the target’s ethyl/fluorophenyl balance .
- The acetamide’s phenyl group in this compound may limit solubility compared to the target’s fluorophenyl .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrazolo[4,3-d]pyrimidine core.
- Two fluorophenyl substituents.
- An acetamide moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities. The following sections detail its prominent effects.
1. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated moderate inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II), with an IC50 value range reported between 0.52 μM and 22.25 μM for COX-II inhibition . Comparative studies showed that the compound's potency is similar to that of established anti-inflammatory agents like Celecoxib.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 2-{...} | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
2. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. It has shown cytotoxic effects against various cancer cell lines in vitro, promoting apoptosis through the activation of caspase pathways . Further research is necessary to elucidate its mechanism of action and efficacy in vivo.
3. Antimicrobial Properties
The compound has been tested for antimicrobial activity against several bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets:
- COX Enzymes : Inhibition of COX-II leads to reduced prostaglandin synthesis, contributing to its anti-inflammatory effects.
- Cellular Pathways : Induction of apoptosis in cancer cells may involve modulation of key signaling pathways such as the MAPK/ERK pathway.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Inflammation Models : In vivo studies using animal models demonstrated a significant reduction in inflammation markers when treated with the compound compared to controls.
- Cancer Cell Lines : Studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis rates.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?
The compound's synthesis typically involves multi-step reactions with critical intermediates. For example, coupling pyrazolo[4,3-d]pyrimidine derivatives with fluorophenyl-containing acetamides under metal-free conditions in solvents like N-methylpyrrolidone (NMP) at 120°C for 16 hours yields the target compound . To maximize purity:
- Use column chromatography (silica gel, CH₂Cl₂/MeOH gradients) for purification .
- Monitor reactions via TLC or HPLC to ensure intermediate conversions .
- Optimize stoichiometry of fluorophenyl reactants to avoid side products (e.g., over-alkylation) .
Q. Which spectroscopic techniques are most reliable for characterizing its structure?
Key techniques include:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl groups at C6 and N-(4-fluorophenyl)acetamide moiety) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₂₃H₂₀F₂N₄O₃) and isotopic patterns .
- FT-IR : Identify carbonyl stretches (5,7-dioxo pyrimidine at ~1700 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Intermediate Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale syntheses?
- Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of fluorinated intermediates .
- Temperature control : Maintain 100–120°C for nucleophilic substitution steps to balance reaction rate and thermal stability .
- Catalysts : Use triethylamine to deprotonate intermediates and accelerate coupling reactions .
- Scale-up adjustments : Implement flow chemistry for exothermic steps to improve heat dissipation .
Q. What strategies mitigate discrepancies in biological activity data across studies?
Contradictions may arise from:
- Impurity profiles : Use HPLC-MS to verify purity (>95%) and quantify byproducts .
- Assay variability : Standardize cell-based assays (e.g., ATP levels for cytotoxicity) and include positive controls (e.g., doxorubicin) .
- Solubility issues : Pre-solubilize in DMSO (<0.1% final concentration) to avoid aggregation in aqueous buffers .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Molecular docking : Use PyMOL or AutoDock to model binding to kinases (e.g., EGFR) based on pyrimidine core interactions .
- DFT calculations : Analyze electron density at the 4-fluorophenyl group to predict regioselective modifications .
- MD simulations : Assess stability of the acetamide side chain in hydrophobic binding pockets .
Q. What experimental designs resolve conflicting reports on its mechanism of action?
- Kinetic studies : Measure IC₅₀ shifts under varying ATP concentrations to confirm competitive vs. non-competitive inhibition .
- Proteomic profiling : Use SILAC labeling to identify off-target interactions in cancer cell lines .
- CRISPR knockouts : Validate target specificity by deleting putative receptors (e.g., PARP1) and observing activity loss .
Methodological Challenges & Solutions
Q. How to address low bioavailability in preclinical models?
- Prodrug design : Introduce hydrolyzable esters at the acetamide group to enhance membrane permeability .
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve solubility and prolong half-life .
- Metabolic stability assays : Incubate with liver microsomes to identify CYP450-mediated degradation hotspots .
Q. What approaches validate the compound’s selectivity across related enzyme isoforms?
- Panel screening : Test against isoforms (e.g., HDAC1 vs. HDAC6) using fluorescence-based activity assays .
- X-ray crystallography : Resolve co-crystal structures to identify isoform-specific binding interactions .
- Alanine scanning mutagenesis : Pinpoint critical residues in the enzyme active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
